
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in the body. In
科学研究应用
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been used in a variety of scientific research applications, including studies on the role of ROS in cellular signaling pathways, inflammation, and oxidative stress. N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has also been used to investigate the effects of NADPH oxidase inhibition on cardiovascular disease, cancer, and neurodegenerative diseases.
作用机制
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide inhibits NADPH oxidases by blocking the transfer of electrons from NADPH to oxygen, which prevents the production of ROS. This inhibition has been shown to reduce oxidative stress and inflammation in a variety of cell types.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can reduce ROS production, decrease inflammation, and inhibit cell proliferation. In vivo studies have shown that N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can reduce oxidative stress and inflammation in animal models of cardiovascular disease, cancer, and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can also inhibit other enzymes that use NADPH as a substrate, which can lead to off-target effects. Additionally, N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
Future research on N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide could focus on developing more potent and selective inhibitors of NADPH oxidases, as well as investigating the role of these enzymes in disease pathogenesis. Other potential future directions include exploring the use of N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in combination with other therapies, and investigating the effects of NADPH oxidase inhibition on aging and age-related diseases.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, or N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, is a chemical compound that has shown promise in scientific research applications. Its ability to inhibit NADPH oxidases and reduce ROS production has led to investigations into its potential use in treating a variety of diseases. While N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has some limitations, its specificity for NADPH oxidases and potential for future development make it an important compound for further research.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps, including the reaction of 3,4-dimethylbenzoyl chloride with isonicotinic acid to form 3,4-dimethylbenzoylisonicotinic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with tetrahydro-2H-pyran-4-ol and triethylamine to form N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-3-4-16(11-14(13)2)21-19(22)15-5-8-20-18(12-15)24-17-6-9-23-10-7-17/h3-5,8,11-12,17H,6-7,9-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXKDSIHDNSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2855457.png)
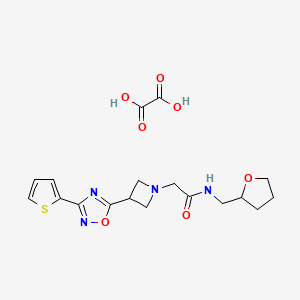
![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)
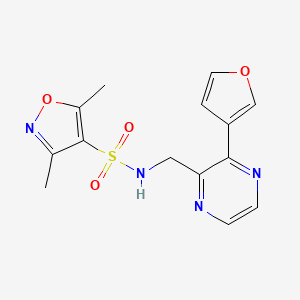
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)
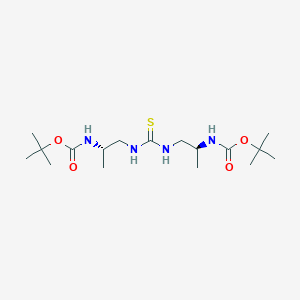
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)


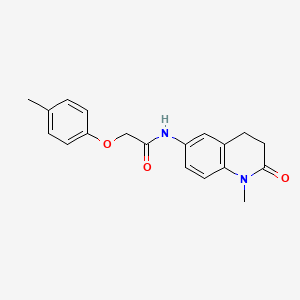
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
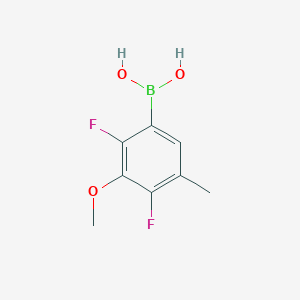
![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)